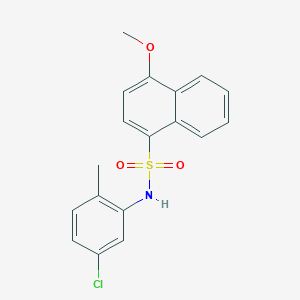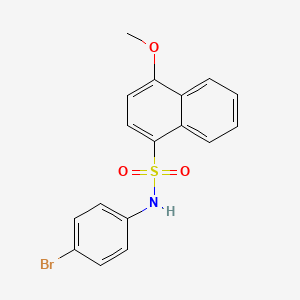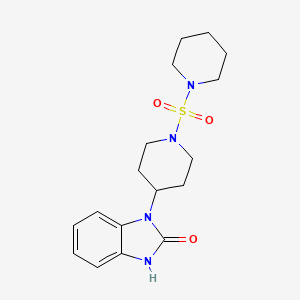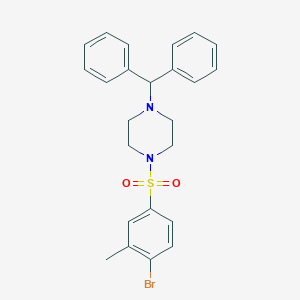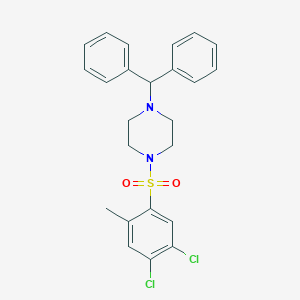
1-Benzhydryl-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryl-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as BDP or BDP-12 and has been extensively studied for its unique biochemical and physiological effects.
Wirkmechanismus
BDP-12 exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. By blocking the reuptake of these neurotransmitters, BDP-12 increases their concentration in the synaptic cleft, leading to enhanced neurotransmission and a potential improvement in mood and behavior.
Biochemical and Physiological Effects:
BDP-12 has been shown to exhibit a range of biochemical and physiological effects, including increased levels of serotonin, dopamine, and norepinephrine in the brain, enhanced neurotransmission, and potential improvements in mood and behavior. Additionally, BDP-12 has been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BDP-12 is its potent inhibitory effects on the reuptake of serotonin, dopamine, and norepinephrine, which make it a potential candidate for the development of new drugs for the treatment of depression and anxiety disorders. However, one of the limitations of BDP-12 is its relatively low selectivity for these neurotransmitters, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of BDP-12, including:
1. Further investigation into the biochemical and physiological effects of BDP-12, particularly with regard to its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
2. Development of new drugs based on the structure of BDP-12 that exhibit greater selectivity for specific neurotransmitters, with the aim of reducing unwanted side effects.
3. Investigation into the potential use of BDP-12 as a tool for studying the role of neurotransmitters in the regulation of mood and behavior.
4. Development of new methods for the synthesis and purification of BDP-12, with the aim of improving its yield and purity.
In conclusion, 1-Benzhydryl-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. Its unique biochemical and physiological effects make it a potential candidate for the development of new drugs for the treatment of depression, anxiety disorders, and neurological disorders. However, further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of BDP-12 involves the reaction of 4-(4,5-dichloro-2-methylphenyl)sulfonyl chloride with benzhydrylamine and piperazine in the presence of a base catalyst. This reaction results in the formation of 1-Benzhydryl-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine, which can be purified using various techniques such as crystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BDP-12 has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. It has been shown to exhibit potent inhibitory effects on the reuptake of serotonin, dopamine, and norepinephrine, making it a potential candidate for the development of antidepressant and anxiolytic drugs. Additionally, BDP-12 has been shown to modulate the activity of ion channels, making it a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2S/c1-18-16-21(25)22(26)17-23(18)31(29,30)28-14-12-27(13-15-28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,24H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBESYVLPJRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

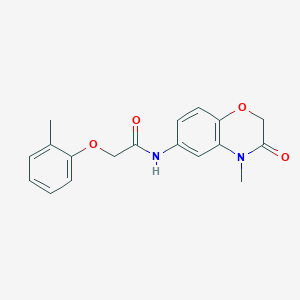

![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
